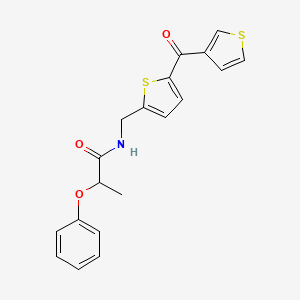
Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate is a lithium salt containing an organic molecule with a five-membered heterocyclic ring structure called an imidazole. The imidazole ring has two methyl groups (CH3) attached at positions 1 and 5, an amino group (NH2) at position 2, and a carboxylate group (COO-Li+) attached at position 4. The key feature of this compound’s structure is the imidazole ring, known for its aromaticity and ability to form hydrogen bonds. The presence of the amino group makes the molecule slightly basic, while the carboxylate group gives it acidic properties. The methyl groups contribute to the overall hydrophobicity of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate, often involves multi-step reactions. One common method is the condensation reaction of appropriate precursors under controlled conditions. For instance, the reaction of an amino compound with a carboxylate precursor in the presence of a lithium source can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in the industrial synthesis process .
Types of Reactions:
Acid-Base Reactions: The carboxylate group can participate in acid-base reactions, donating a proton (H+) in acidic environments or accepting a proton in basic environments.
Metal Complexation: The imidazole ring can form coordination complexes with various metal ions due to its ability to donate lone pairs of electrons.
Common Reagents and Conditions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Substitution Reactions: The presence of the amino and carboxylate groups allows for substitution reactions, where these groups can be replaced by other functional groups under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it useful in biological studies, particularly in enzyme inhibition and protein-ligand interactions.
Medicine: Its unique structure and properties make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the development of new materials, including catalysts and polymers.
Wirkmechanismus
The mechanism by which Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate exerts its effects involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Imidazole: A basic five-membered ring structure with two nitrogen atoms, known for its role in biological systems and pharmaceuticals.
Histidine: An amino acid containing an imidazole ring, essential in protein structure and function.
Benzimidazole: A fused ring structure combining benzene and imidazole, used in various pharmaceutical applications.
Uniqueness: Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate is unique due to the presence of lithium, which imparts specific properties such as enhanced stability and reactivity. The combination of amino, methyl, and carboxylate groups in the imidazole ring further distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
lithium;2-amino-1,5-dimethylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c1-3-4(5(10)11)8-6(7)9(3)2;/h1-2H3,(H2,7,8)(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKGBAGTHZGJFM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C(N1C)N)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2528761.png)

![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)
![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)
![1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide](/img/structure/B2528767.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)
![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)

![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2528778.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2528780.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)
